N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, an azepan-1-yl (a seven-membered nitrogen-containing ring), and a cyclopentyl group . These structural features suggest that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-1-yl, azepan-1-yl, and cyclopentyl moieties. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-1-yl and azepan-1-yl rings, which could act as nucleophiles in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives demonstrates significant antimicrobial activity. These compounds, developed through cyclocondensation processes, have shown promising results in battling bacterial and fungal infections. The chemical structure and antimicrobial efficacy of these derivatives provide a potential framework for new treatments in combating resistant microbial strains (Khobragade et al., 2010).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The creation of these compounds, through the utilization of various heterocyclic chemistries, opens new avenues for agricultural pest control strategies (Fadda et al., 2017).
Antitubercular Studies
The synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids has led to significant advancements in antitubercular research. These compounds, tested against Mycobacterium tuberculosis strains, show potent inhibitory activity, providing a promising direction for the development of new antitubercular agents. The docking studies reveal insights into structural requirements for activity, highlighting their potential in lead optimization for tuberculosis treatment (Vavaiya et al., 2022).
Antioxidant Properties
The design and synthesis of novel 1H-3-Indolyl derivatives paired with various heterocycles have shown significant antioxidant activities. These derivatives, through 2D-QSAR modeling and molecular docking studies, present a promising approach for the development of high-efficiency antioxidants. Their potential in inhibiting reactive oxygen species (ROS) opens up new possibilities for therapeutic applications in oxidative stress-related conditions (Aziz et al., 2021).
Anti-Inflammatory and Anti-Ulcerogenic Properties
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones has led to the discovery of new nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit high activity and a better therapeutic index than traditional NSAIDs. Remarkably, these compounds are devoid of ulcerogenic activity, potentially offering a safer alternative for long-term anti-inflammatory therapy (Auzzi et al., 1983).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c27-18(13-16-7-3-4-8-16)21-9-12-26-20-17(14-24-26)19(22-15-23-20)25-10-5-1-2-6-11-25/h14-16H,1-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLXZREDQSYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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